molecular formula C13H11ClFN3O B12241550 2-(2-chloro-6-fluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide

2-(2-chloro-6-fluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide

Cat. No.: B12241550
M. Wt: 279.70 g/mol
InChI Key: YKEBPPTYTWDICY-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-fluorophenyl group and a pyrazinylmethyl acetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide typically involves a multi-step process. One common method includes the reaction of 2-chloro-6-fluoroaniline with chloroacetyl chloride to form 2-chloro-6-fluorophenyl chloroacetamide. This intermediate is then reacted with pyrazine-2-carboxaldehyde in the presence of a base, such as sodium hydroxide, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-fluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-chloro-6-fluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide
  • 2-(2-fluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide
  • 2-(2-bromophenyl)-N-[(pyrazin-2-yl)methyl]acetamide

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-[(pyrazin-2-yl)methyl]acetamide stands out due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its binding affinity to molecular targets and improve its overall efficacy in various applications.

Properties

Molecular Formula

C13H11ClFN3O

Molecular Weight

279.70 g/mol

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(pyrazin-2-ylmethyl)acetamide

InChI

InChI=1S/C13H11ClFN3O/c14-11-2-1-3-12(15)10(11)6-13(19)18-8-9-7-16-4-5-17-9/h1-5,7H,6,8H2,(H,18,19)

InChI Key

YKEBPPTYTWDICY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC(=O)NCC2=NC=CN=C2)F

Origin of Product

United States

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